molecular formula C10H14N2O2 B2805727 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1248355-30-7

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2805727
CAS No.: 1248355-30-7
M. Wt: 194.234
InChI Key: KQMAYQYUXRQMSL-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a cyclopropyl group, an isopropyl group, and a carboxylic acid functional group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate β-keto ester or diketone under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further functionalization to introduce the isopropyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors that mediate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-amine
  • 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-amine
  • 5-cyclopropyl-1-ethyl-1H-pyrazole-4-amine

Uniqueness

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its amine or alkyl-substituted analogs. This functional group allows for further derivatization and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

5-cyclopropyl-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-9(7-3-4-7)8(5-11-12)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMAYQYUXRQMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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